molecular formula C15H11BrN2O B2998657 3-benzyl-6-bromoquinazolin-4(3H)-one CAS No. 100954-32-3

3-benzyl-6-bromoquinazolin-4(3H)-one

Cat. No.: B2998657
CAS No.: 100954-32-3
M. Wt: 315.17
InChI Key: IVYWUGGSLNVZCV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazolinone as a Privileged Scaffold in Medicinal Chemistry

The history of quinazoline (B50416) chemistry dates back to the 19th century, with the first synthesis of a quinazoline derivative reported in 1869. researchgate.netmdpi.com The parent compound, quinazoline, is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org The oxidized form, quinazolinone, exists in different isomeric forms, with 4(3H)-quinazolinone being of particular interest in medicinal chemistry. mdpi.com

Early synthetic methods, such as the Griess synthesis, laid the groundwork for accessing this chemical scaffold. nih.gov Over the years, more efficient and versatile synthetic routes have been developed, including the Niementowski synthesis, which involves the condensation of anthranilic acid with amides. nih.govekb.eg The stability of the quinazolinone ring system towards oxidation, reduction, and hydrolysis has made it an attractive core for chemical modifications. researchgate.net

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. Quinazolinones are considered a prime example of such a scaffold. nih.govnih.gov This is attributed to their rigid, yet conformationally adaptable structure, which allows for the precise spatial orientation of various substituents. nih.gov The presence of nitrogen atoms provides sites for hydrogen bonding, a crucial interaction in drug-receptor binding. nih.gov Furthermore, the lipophilic nature of the quinazolinone core can aid in crossing biological membranes, including the blood-brain barrier. nih.gov The scaffold is found in over 200 naturally occurring alkaloids isolated from plants, microorganisms, and animals, further highlighting its biological relevance. researchgate.netnih.gov

Broad Spectrum of Biological Activities Associated with the Quinazolinone Nucleus

The quinazolinone nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. researchgate.netmdpi.commdpi.comnih.govekb.egnih.govsemanticscholar.orgjuniperpublishers.comnih.govijpsjournal.comwisdomlib.orgrsc.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov This broad spectrum of activity has been a driving force behind the extensive research into this class of compounds. The pharmacological potential of quinazolinones is summarized in the table below.

Biological ActivityDescription
Antimicrobial Includes antibacterial and antifungal properties against a range of pathogens. nih.govsemanticscholar.orgjuniperpublishers.comijpsjournal.comnih.gov
Anticancer Derivatives have shown cytotoxic activity against various cancer cell lines and some have been investigated as kinase inhibitors. ekb.egnih.govsemanticscholar.orgjuniperpublishers.comnih.govnih.govresearchgate.netnih.govnih.gov
Anti-inflammatory Certain quinazolinones exhibit potent anti-inflammatory effects. mdpi.comnih.govsemanticscholar.orgjuniperpublishers.comijpsjournal.comresearchgate.netnih.gov
Anticonvulsant The scaffold has been explored for its potential in managing seizures. ekb.egnih.govsemanticscholar.orgjuniperpublishers.comresearchgate.netnih.govnih.gov
Analgesic Some derivatives have demonstrated pain-relieving properties. mdpi.comnih.govresearchgate.netnih.gov
Antiviral Activity against various viruses, including HIV, has been reported. nih.govjuniperpublishers.comresearchgate.net
Antihypertensive Certain quinazolinones have shown potential in lowering blood pressure. juniperpublishers.comnih.govnih.govnih.gov
Antimalarial The quinazolinone nucleus has been a template for the development of antimalarial agents. semanticscholar.orgjuniperpublishers.comnih.gov
Antitubercular Activity against Mycobacterium tuberculosis has been observed. juniperpublishers.comresearchgate.net

This diverse range of activities is often influenced by the nature and position of substituents on the quinazolinone ring. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 are particularly important for modulating the biological effects. researchgate.netnih.gov

Significance of Halogenated Quinazolinone Derivatives in Drug Discovery

The introduction of halogen atoms, such as bromine, into the quinazolinone scaffold can significantly impact its physicochemical properties and biological activity. researchgate.netmdpi.comscispace.comacs.org Halogens can influence a molecule's lipophilicity, electronic character, and metabolic stability, all of which are critical parameters in drug design.

Specifically, the incorporation of a bromine atom at the 6-position of the quinazolinone ring has been a strategy employed in the synthesis of various biologically active compounds. ekb.egekb.eg The presence of a halogen can enhance the binding affinity of a molecule to its target receptor through halogen bonding, a non-covalent interaction. scispace.com Furthermore, halogenation can block sites of metabolism, thereby increasing the bioavailability and duration of action of a drug.

In the context of anticancer research, halogen-substituted 4(3H)-quinazolinones have emerged as a promising class of chemotherapeutic agents, showing significant inhibitory activity against cancer cell lines. researchgate.netscispace.com The versatility of halogenated quinazolinones as synthetic intermediates is also noteworthy. The carbon-halogen bond can be readily modified through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for drug screening. mdpi.com

Specific Research Focus: 3-Benzyl-6-bromoquinazolin-4(3H)-one in Contemporary Academic Research

Within the vast family of quinazolinone derivatives, this compound has garnered attention as a key synthetic intermediate and a subject of study in its own right. ekb.egnih.govekb.egnih.gov The presence of the benzyl (B1604629) group at the 3-position and the bromo substituent at the 6-position provides a unique combination of structural features that can be exploited for further chemical modifications and biological evaluation.

Research on this specific compound has primarily focused on its synthesis and its use as a building block for more complex molecules. For instance, it has been prepared from 2-amino-5-bromobenzoic acid and has been utilized in the synthesis of novel quinazolinone derivatives with potential antimicrobial and antitumor activities. ekb.egnih.govekb.eg The benzyl group at the N3 position has been shown to enhance the antitumor activity of some quinazolinone derivatives. nih.gov

While much of the research positions this compound as a precursor, its own intrinsic biological properties are also of interest. The combination of the quinazolinone core, the lipophilic benzyl group, and the electron-withdrawing bromine atom suggests that this compound could possess interesting pharmacological activities that warrant further investigation. Contemporary research continues to explore the potential of this and related compounds in the development of new therapeutic agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-bromoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYWUGGSLNVZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 3 Benzyl 6 Bromoquinazolin 4 3h One Analogues

Impact of Substitutions on the Quinazolinone Nucleus

The biological activity of 3-benzyl-6-bromoquinazolin-4(3H)-one analogues is profoundly influenced by the nature and position of substituents on the quinazolinone core. Strategic modifications at positions 2, 3, 6, and 8 have been explored to enhance potency and selectivity.

The presence of a halogen atom, particularly bromine, at the 6-position of the quinazolinone ring is a key determinant of biological activity. Studies have consistently shown that 6-bromo substitution can significantly enhance the pharmacological properties of quinazolinone derivatives. For instance, a number of substituted 6-bromoquinazolinones have demonstrated notable anti-inflammatory, analgesic, and antibacterial activities. nih.gov The introduction of a bromine atom at this position is associated with improved anticancer effects. nih.gov

The synthesis of various 6-bromo quinazolinone derivatives has been a focus of research to explore their pharmacological potential. nih.govjocpr.com For example, 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-amino-5-((6-bromo-3,4-dihydro-2-phenyl-4-oxoquinazolin-3-yl)methyl)-1,3,4-triazin-2-thiol have been synthesized and evaluated for their biological activities. nih.gov Furthermore, the antimicrobial activity of 6,8-dibromo-quinazolin-4(3H)-one derivatives has been investigated, highlighting the importance of halogen substitution in this class of compounds. biomedpharmajournal.org

The following table summarizes the observed activities of some 6-bromoquinazolinone derivatives:

Compound TypeBiological ActivityReference
Substituted 6-bromoquinazolinonesAnti-inflammatory, Analgesic, Antibacterial nih.gov
6-Bromo quinazoline (B50416) derivativesCytotoxic nih.gov
2,3,6-trisubstituted Quinazolin-4-onesAntimicrobial, Antifungal biomedpharmajournal.org

The substituent at the N-3 position of the quinazolinone scaffold plays a pivotal role in modulating the pharmacological response. The presence of a benzyl (B1604629) group at this position has been shown to be particularly advantageous for antitumor activity. nih.govnih.gov Previous studies have demonstrated that the introduction of a benzyl group to the N-3 position of quinazolin-4(3H)-one can enhance the antitumor activity of the resulting compound. nih.gov

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, with several compounds exhibiting significant broad-spectrum antitumor activity. researchgate.net For example, compounds such as 2-((3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide and 2-((3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide have shown potent antitumor effects. researchgate.net

The synthesis of this compound has been reported as a key intermediate in the preparation of more complex bioactive molecules, underscoring the importance of this structural motif. nih.gov The following table presents examples of 3-benzyl-quinazolinone analogues and their reported activities.

CompoundBiological ActivityReference
2-((3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamideAntitumor researchgate.net
2-((3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamideAntitumor researchgate.net
This compoundIntermediate for anticancer agents nih.gov

Substitutions at the 2 and 8 positions of the quinazolinone nucleus also significantly impact the biological activity profile. SAR studies have indicated that modifications at these positions can modulate the activity of the molecule. researchgate.net The presence of a halogen atom at the 8-position, in conjunction with a substitution at the 6-position, has been shown to influence antimicrobial activities. biomedpharmajournal.org

For instance, the synthesis of 6,8-dibromo-2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones has been reported, and these compounds were evaluated for their anti-inflammatory and antimicrobial activities. researchgate.net The nature of the substituent at the 2-position is also critical. A variety of groups, including substituted phenyl rings, have been introduced at this position to explore their effects on anticonvulsant and antimicrobial properties. researchgate.netacs.org

The following table provides examples of substitutions at positions 2 and 8 and their effects on biological activity:

SubstitutionBiological ActivityReference
6,8-Dibromo and 2-phenyl-3-substituted benzothiazol-2-ylAnti-inflammatory, Antimicrobial researchgate.net
2-Substituted-3-arylAnticonvulsant acs.org

Stereochemical Considerations in Activity Modulation

Currently, there is a lack of specific research findings in the public domain regarding the stereochemical considerations and the impact of stereoisomers on the biological activity of this compound analogues. Further investigation is required to elucidate the role of chirality in the pharmacological effects of this class of compounds.

Molecular Hybridization and its Role in Modulating Activity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced biological activity or a modified pharmacological profile. This approach has been successfully applied to the quinazolinone scaffold to develop novel therapeutic agents. nih.gov

The combination of the quinazolinone moiety with other biologically active heterocycles, such as pyrazoline, has been explored to generate new pharmacophores with antimicrobial activity. nih.gov For example, the synthesis of pyrazolyl-quinazolin-4(3H)-ones has been achieved with the aim of discovering new biologically active compounds. nih.gov The hybridization of quinazolinone with chalcone (B49325) moieties has also been investigated, leading to compounds with a range of biological activities, including anticancer and antimicrobial effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Several QSAR studies have been conducted on quinazolinone derivatives to understand the structural requirements for their various biological activities and to guide the design of new, more potent analogues.

For instance, 3D-QSAR studies have been performed on iodinated 4-(3H)-quinazolinones with antitumor activity, revealing that the presence of electron-withdrawing and lipophilic groups at the para-position of the N-3 phenyl ring, along with hydrophobic interactions of the quinazolinone ring, are important for activity. nih.gov Similarly, a 3D-QSAR model was constructed for quinazolinone derivatives containing hydrazone structural units to guide the future design of novel antitumor agents. rsc.org

QSAR analysis of quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors has also been reported, leading to the identification of promising compounds with potent inhibitory activity. nih.gov These studies highlight the utility of QSAR in understanding the SAR of quinazolinone derivatives and in the rational design of new drug candidates.

Computational Studies and Molecular Modeling of 3 Benzyl 6 Bromoquinazolin 4 3h One

Density Functional Theory (DFT) Analysis for Reactivity Insights

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. researchgate.net For 3-benzyl-6-bromoquinazolin-4(3H)-one, DFT calculations provide valuable insights into its molecular geometry, stability, and sites prone to electrophilic or nucleophilic attack. Such studies typically involve optimizing the ground-state geometry of the molecule at a specific level of theory, such as B3LYP with a 6–31G* basis set. semanticscholar.orgscispace.com

From the optimized structure, various quantum chemical descriptors can be calculated to understand the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity; a smaller energy gap suggests higher reactivity. nih.gov

Further analysis involves mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This allows for the prediction of how the molecule will interact with other reagents and biological targets.

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of the molecule's reactivity profile. These parameters help in comparing the reactivity of different derivatives within the quinazolinone class. semanticscholar.org

Table 1: Representative Quantum Chemical Descriptors from DFT Analysis The following table illustrates the types of data generated from a DFT analysis for a quinazolinone derivative. The values are representative and serve to demonstrate the application of the theory.

ParameterSymbolSignificance in Chemical Reactivity
HOMO EnergyEHOMOIndicates electron-donating ability; higher values suggest a better donor.
LUMO EnergyELUMOIndicates electron-accepting ability; lower values suggest a better acceptor.
Energy GapΔERepresents molecular stability and reactivity; a smaller gap implies higher reactivity.
ElectronegativityχMeasures the power of a molecule to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution or charge transfer.
Global SoftnessSThe reciprocal of hardness; indicates a higher tendency to receive electrons.
Electrophilicity IndexωMeasures the propensity of a species to accept electrons.

Virtual Screening and Lead Compound Identification

The this compound scaffold is a valuable starting point for virtual screening campaigns aimed at discovering novel therapeutic agents. Virtual screening involves the computational analysis of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. redalyc.org This process significantly narrows down the number of candidates for experimental testing.

The process often begins with the creation of a database of quinazolinone derivatives, which can be designed and filtered based on drug-likeness criteria like Lipinski's rule of five. researchgate.net These compounds are then screened against a therapeutic target using methods such as molecular docking or pharmacophore modeling.

Pharmacophore-based screening identifies molecules that possess the specific three-dimensional arrangement of chemical features required for binding to the target. nih.gov This approach is particularly useful when the 3D structure of the target is unknown. nih.gov

Alternatively, structure-based virtual screening employs molecular docking to predict the binding orientation and affinity of each compound within the active site of a target protein whose structure has been determined. researchgate.net For instance, quinazoline (B50416) derivatives have been screened against targets like Epidermal Growth Factor Receptor (EGFR) to identify potential anticancer agents. researchgate.net The docking process results in a score that estimates the binding affinity, allowing researchers to rank the compounds. The top-ranked compounds, or "hits," are then selected for further investigation and experimental validation. researchgate.net

Through these computational methods, derivatives of the core this compound structure can be prioritized as potential lead compounds for the development of new drugs targeting a wide range of diseases. researchgate.net

Table 2: Illustrative Virtual Screening Hit List for a Kinase Target This table provides a representative example of how results from a virtual screening campaign might be presented, ranking compounds based on their predicted binding affinity to a hypothetical kinase.

Compound IDCore ScaffoldDocking Score (kcal/mol)Key Interacting Residues
Hit-01Quinazolin-4(3H)-one-10.5Met793, Leu718, Gly796
Hit-02Quinazolin-4(3H)-one-9.8Cys775, Asp800
Hit-03Quinazolin-4(3H)-one-9.2Leu844, Thr790
Control (Erlotinib)Quinazolin-4(3H)-one-8.9Met793, Gln791

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways and Analogues with Enhanced Selectivity

The development of new synthetic methodologies is crucial for expanding the chemical space around the 3-benzyl-6-bromoquinazolin-4(3H)-one core. Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. One published method for the preparation of this compound involves the reaction of 2-amino-5-bromobenzoic acid, triethyl orthoformate, and phenylmethanamine in the presence of iodine in refluxing anhydrous ethanol. nih.gov

Further exploration into one-pot synthesis, microwave-assisted reactions, and the use of novel catalysts could streamline the production of these compounds. researchgate.netresearchgate.net Moreover, the synthesis of a diverse library of analogues by modifying the benzyl (B1604629) and bromo substituents is a key strategy. For instance, introducing different functional groups on the benzyl ring or replacing the bromo group with other halogens or bioisosteric replacements could lead to compounds with enhanced selectivity and potency for specific biological targets. nih.govnih.gov The goal is to generate a wide array of derivatives that can be screened for various therapeutic activities, thereby broadening the potential applications of this quinazolinone scaffold.

Advanced Structural Elucidation Techniques for Complex Derivatives

As more complex analogues of this compound are synthesized, the use of advanced structural elucidation techniques becomes paramount. While standard spectroscopic methods like NMR and mass spectrometry are fundamental, more sophisticated approaches are needed to unequivocally determine the three-dimensional structures of these molecules. researchgate.netnumberanalytics.com Single-crystal X-ray diffraction, for example, provides definitive information about the solid-state conformation and intermolecular interactions of these compounds. mdpi.comresearchgate.net

In addition, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in structurally intricate derivatives. numberanalytics.com Computational methods, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure and stability of different isomers and conformers. mdpi.com The integration of these advanced analytical and computational tools will be essential for a comprehensive understanding of the structure-activity relationships (SAR) of newly synthesized quinazolinone derivatives.

Deeper Mechanistic Investigations of Biological Activities

While the biological potential of quinazolinone derivatives is well-documented, a deeper understanding of their mechanisms of action at the molecular level is necessary for their rational design as therapeutic agents. ingentaconnect.commdpi.comdigitellinc.com For instance, 3-benzylquinazolin-4(3H)-ones have been identified as potent vasodilative agents. researchgate.netnih.gov Future research should aim to elucidate the specific molecular targets and signaling pathways responsible for this effect.

Furthermore, many quinazolinone derivatives have shown promise as anticancer agents by targeting various receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. nih.gov Deeper mechanistic studies could involve identifying the specific binding modes of these compounds with their target proteins through techniques like molecular docking and co-crystallization. mdpi.com Understanding how these molecules interact with their biological targets will facilitate the design of more potent and selective inhibitors. Additionally, investigating the polypharmacology of these compounds—their ability to interact with multiple targets—could open up new avenues for their therapeutic application. nih.gov

Development of Multi-Targeting Quinazolinone-Based Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to combat complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org The quinazolinone scaffold is well-suited for the development of multi-targeting agents due to its ability to be extensively functionalized. ingentaconnect.com Future research will focus on designing and synthesizing quinazolinone derivatives that can simultaneously modulate the activity of multiple disease-relevant targets.

For example, in the context of cancer, a single quinazolinone-based molecule could be designed to inhibit both tumor growth and angiogenesis by targeting both cancer cell-specific proteins and vascular endothelial growth factor receptors (VEGFRs). nih.gov Similarly, in Alzheimer's disease, a multi-targeting agent could be developed to inhibit both cholinesterases and β-amyloid aggregation. rsc.org The development of such multi-functional molecules represents a promising approach to creating more effective and potentially resistance-evading therapies.

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. ijsrst.comnih.govmednexus.orgnih.govresearchgate.net In the context of quinazolinone research, AI and ML algorithms can be employed to accelerate various stages of the drug discovery pipeline. These computational tools can be used to analyze large datasets of existing quinazolinone derivatives to identify novel structure-activity relationships (SAR) and predict the biological activities of virtual compounds. mednexus.org

Furthermore, AI can be utilized for de novo drug design, generating novel quinazolinone structures with desired pharmacological properties. nih.gov Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be developed to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. nih.gov By leveraging the power of AI and ML, researchers can streamline the discovery and optimization of new quinazolinone-based therapeutic agents, ultimately reducing the time and cost associated with drug development. ijsrst.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 3-benzyl-6-bromoquinazolin-4(3H)-one?

The compound is typically synthesized via cyclization reactions. For example, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one is refluxed with hydrazine hydrate at 120–130°C for 3 hours to yield the quinazolinone core. Recrystallization from ethanol provides pale creamish crystals (75% yield) . Modifications, such as introducing benzyl groups, involve reacting intermediates like 2-(ethoxycarbonylmethyl)thio derivatives with nitrogen nucleophiles under acidic or thermal conditions .

Q. How is the purity and structural integrity of this compound verified experimentally?

Characterization methods include:

  • Melting point analysis (Kofler apparatus) .
  • Spectroscopy : IR for functional groups (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR in DMSO-d₆ (δ 7–8 ppm for aromatic protons), and GC-MS for molecular ion peaks .
  • Elemental analysis to confirm C, H, N, and Br stoichiometry .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol (absolute or dry) is commonly used for recrystallization due to its moderate polarity and ability to dissolve quinazolinone derivatives at elevated temperatures while yielding high-purity crystals upon cooling .

Q. How does the bromine substituent at position 6 influence the compound’s reactivity?

The 6-bromo group acts as an electron-withdrawing moiety, directing electrophilic substitutions to the para position. It also enhances stability during cyclization reactions by reducing electron density in the aromatic ring .

Q. What are the key solubility challenges for this compound in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For in vitro studies, stock solutions in DMSO (<1% v/v) are recommended to avoid solvent toxicity .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound derivatives?

  • Optimize stoichiometry : Use a 1:1 molar ratio of benzoxazinone precursors to nucleophiles (e.g., hydrazine) to minimize side reactions .
  • Temperature control : Reflux at 120–130°C ensures complete cyclization without decomposition .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation in multi-step syntheses .

Q. What electrochemical methods are applicable for functionalizing this compound?

Electrochemical dual oxidative C(sp³)–H amination enables regioselective introduction of amino groups. For example, anodic oxidation in acetonitrile with NH₃ generates imidazo-fused quinazolinones, expanding structural diversity .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinazolinone derivatives?

  • Substituent effects : 3-Benzyl groups enhance lipophilicity, improving membrane permeability, while electron-withdrawing bromine at position 6 stabilizes the core against metabolic degradation .
  • Pharmacophore mapping : Replace the 6-bromo group with iodides or trifluoromethyl moieties to modulate electronic properties and binding affinity .

Q. What computational tools are used to predict the crystallographic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular geometry, vibrational frequencies, and intermolecular interactions. X-ray crystallography paired with Hirshfeld surface analysis validates packing motifs and hydrogen-bonding networks .

Q. How can contradictions in biological activity data between similar quinazolinone derivatives be resolved?

  • Mechanistic studies : Compare inhibition kinetics (e.g., IC₅₀ values) against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Solubility adjustments : Use co-solvents (e.g., PEG 400) or prodrug strategies to enhance bioavailability in conflicting in vivo models .

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